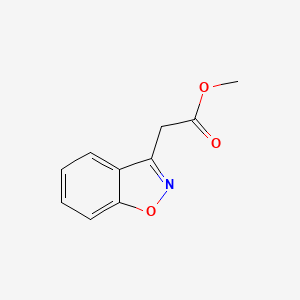

Methyl 2-(1,2-benzisoxazol-3-yl)acetate

描述

Contextualizing Methyl 2-(1,2-benzisoxazol-3-yl)acetate within Benzisoxazole Chemistry

The significance of this compound is best understood within the broader context of benzisoxazole chemistry. This section will provide an overview of 1,2-benzisoxazole (B1199462) derivatives and then focus on the specific structural characteristics of the title compound.

Overview of 1,2-Benzisoxazole Derivatives and Their Research Significance

The 1,2-benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a diverse range of biological targets. nih.gov This has led to the discovery and development of numerous 1,2-benzisoxazole derivatives with a wide spectrum of pharmacological activities. nih.govmdpi.com These compounds have shown potential as antipsychotics, anticonvulsants, anti-inflammatory agents, and antimicrobials. nih.govmdpi.com

A prime example of the therapeutic importance of this class is Zonisamide (B549257), a 1,2-benzisoxazole derivative used as an anti-epileptic and anticonvulsant agent. google.com Other notable examples include the atypical antipsychotic drugs Risperidone (B510), Paliperidone, and Iloperidone (B1671726), which all feature the 1,2-benzisoxazole core. google.com The research into these derivatives is extensive, with numerous studies focusing on the synthesis of new analogues and the evaluation of their biological activities. googleapis.com The versatility of the 1,2-benzisoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. nih.gov

Specificity of the this compound Moiety in Heterocyclic Systems

The defining feature of this compound is the acetic acid methyl ester substituent at the 3-position of the benzisoxazole ring. This moiety introduces a reactive site that is crucial for its role as a synthetic intermediate. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(1,2-benzisoxazol-3-yl)acetic acid, or can be a site for further chemical transformations.

The methylene (B1212753) group (the -CH2- between the benzisoxazole ring and the carbonyl group) is activated by both the adjacent aromatic system and the carbonyl group, making it susceptible to a variety of chemical reactions, such as alkylation. This reactivity allows for the introduction of diverse functional groups, leading to the generation of a library of derivatives for biological screening. The ester itself, being a stable and readily purifiable compound, is an ideal form for the storage and handling of the 1,2-benzisoxazol-3-ylacetic acid pharmacophore.

Historical Perspective of Research on 1,2-Benzisoxazol-3-ylacetic Acid Derivatives

The research on 1,2-benzisoxazol-3-ylacetic acid and its derivatives, including the methyl ester, is intrinsically linked to the development of synthetic methodologies for the 1,2-benzisoxazole ring system itself. One of the established methods for the synthesis of 1,2-benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) in the presence of a base. google.com This process provides a direct route to the core structure.

Early research into this class of compounds was often driven by the pursuit of novel therapeutic agents. For instance, studies have explored the synthesis of various amides and other derivatives from 1,2-benzisoxazole-3-acetic acid with the aim of discovering new anticonvulsant agents. nih.gov The development of the anti-epileptic drug Zonisamide spurred further interest in the synthetic pathways leading to and from 1,2-benzisoxazole-3-acetic acid and its esters. google.comgoogleapis.comhrdpharm.com These synthetic efforts have been documented in various patents and scientific publications, highlighting the commercial and academic importance of this class of compounds. google.comgoogleapis.com

Scope and Objectives of Research on this compound

The primary scope of research involving this compound is its utilization as a key intermediate in organic synthesis. The main objective is to leverage its chemical reactivity to construct more elaborate molecules with potential biological activity. This is evident from its commercial availability from chemical suppliers who market it as a building block for research and development. sigmaaldrich.comlookchem.combldpharm.com

The overarching goals of synthesizing and utilizing this compound can be summarized as:

Facilitating Drug Discovery: By providing a versatile scaffold, this compound enables the synthesis of novel compounds for screening against various biological targets. Its parent acid is a known intermediate in the synthesis of Zonisamide. hrdpharm.com

Exploring Structure-Activity Relationships (SAR): The reactivity of the acetate (B1210297) moiety allows for systematic modifications to the molecule. The resulting analogues can be used to study how structural changes impact the biological activity of the 1,2-benzisoxazole pharmacophore.

Developing Novel Synthetic Methodologies: Research may also focus on developing new and more efficient synthetic routes to this compound and its derivatives, which is a continuous effort in the field of heterocyclic chemistry.

In essence, this compound serves as a crucial link in the chain of drug discovery and development, starting from fundamental heterocyclic chemistry and extending to the synthesis of potential new medicines.

Data Tables

Table 1: Physicochemical Properties

| Property | 2-(1,2-benzisoxazol-3-yl)acetic acid | This compound |

| CAS Number | 4865-84-3 hrdpharm.com | 59899-89-7 sigmaaldrich.com |

| Molecular Formula | C₉H₇NO₃ hrdpharm.com | C₁₀H₉NO₃ bldpharm.com |

| Molecular Weight | 177.16 g/mol hrdpharm.com | 191.18 g/mol bldpharm.com |

| Melting Point | 122-124 °C googleapis.com | Not available |

| Boiling Point | 377.3 °C (Predicted) hrdpharm.com | Not available |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-(1,2-benzoxazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)6-8-7-4-2-3-5-9(7)14-11-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNXYAQLRDOEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376936 | |

| Record name | Methyl (1,2-benzoxazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59899-89-7 | |

| Record name | Methyl (1,2-benzoxazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 2-(1,2-benzisoxazol-3-yl)acetate

The synthesis of the 1,2-benzisoxazole (B1199462) core, and specifically the 3-acetic acid or acetate (B1210297) derivatives, has been well-established through several reliable methods. These routes form the foundation of its preparation in medicinal and process chemistry.

Posner Reaction and Derivatives

A foundational method for creating 1,2-benzisoxazole-3-acetic acid (BOA), the direct precursor to its methyl ester, is the Posner reaction. google.com This reaction has been a cornerstone in the synthesis of zonisamide (B549257), a notable anticonvulsant drug, where BOA is a critical intermediate. google.comnih.gov The classical Posner reaction involves the reaction of 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) in the presence of a base. google.com This process directly yields the desired 1,2-benzisoxazole-3-acetic acid, which can then be esterified to this compound.

Another established route starts from 3-(bromomethyl)-1,2-benzisoxazole, which can be synthesized and then transformed into various derivatives. For instance, reaction with sodium bisulfite followed by chlorination and amination has been used to produce sulfamoylmethyl derivatives, highlighting the utility of the 3-halomethyl intermediate. nih.govnih.gov

Cyclization of o-Hydroxy Ketoximes and Acetates

The intramolecular cyclization of ortho-hydroxyaryl ketoximes is a widely employed and versatile strategy for constructing the 1,2-benzisoxazole ring system. chim.itmdpi.com This approach involves two main pathways for ring closure: C–O bond formation from o-substituted aryl oximes and N–O bond formation from o-hydroxyaryl oximes. chim.it The latter is particularly common, where the hydroxyl group of an oxime derived from an o-hydroxyaryl ketone is converted into a good leaving group, facilitating subsequent cyclization. chim.it

A key advantage of this method is the ability to synthesize 3-substituted derivatives, including those with carboxylic acid ester groups like this compound. chim.it A tunable cyclization process using a bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO) system allows for selective synthesis. In the presence of a base like triethylamine (B128534) (Et3N), o-hydroxyaryl ketoximes undergo intramolecular nucleophilic substitution to yield 3-substituted 1,2-benzisoxazoles. clockss.org This method is valued for its mild conditions and high chemoselectivity. clockss.org

For example, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was achieved through the base-catalyzed cyclization of an o-hydroxyphenylketoxime precursor. mdpi.com This highlights the adaptability of the method for creating functionalized benzisoxazoles that can serve as precursors to the target acetate.

One-Pot Synthesis Approaches

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. For the 1,2-benzisoxazole framework, a notable one-pot approach involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base and an alcoholic solvent. google.com This reaction proceeds at temperatures ranging from room temperature to the boiling point of the solvent to directly afford 1,2-benzisoxazole-3-acetic acid. google.com

Another powerful one-pot method is the simultaneous in situ generation of both benzyne (B1209423) and a nitrile oxide, which then undergo a [3+2] cycloaddition. thieme-connect.com Using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), which acts on both an o-(trimethylsilyl)aryl triflate (aryne precursor) and a hydroximoyl chloride (nitrile oxide precursor), this method produces 1,2-benzisoxazoles in good to excellent yields under very mild conditions. thieme-connect.com While this demonstrates a general one-pot strategy for the benzisoxazole core, its application to synthesize the specific 3-acetate derivative would depend on the choice of the hydroximoyl chloride precursor.

Novel and Emerging Synthetic Strategies for 1,2-Benzisoxazoles Applicable to this compound

The field of organic synthesis is continually evolving, leading to the development of more efficient and versatile methods for constructing heterocyclic scaffolds. chim.it Recent advances in transition-metal catalysis and aryne chemistry have provided powerful new tools for the synthesis of 1,2-benzisoxazoles. chim.it

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has become indispensable in modern organic synthesis. For the construction of benzisoxazoles, palladium-catalyzed annulation of isoxazoles with alkynes has been reported. chim.it This method involves the C–H activation of the isoxazole (B147169) core, insertion of an alkyne, and subsequent reductive elimination to form a fused benzisoxazole system. chim.it Nickel-catalyzed transformations have also been explored for modifying the 2,1-benzisoxazole ring. acs.org While these methods are powerful for creating complex fused systems, their direct application to synthesize a simple 3-substituted 1,2-benzisoxazole like the target compound would require specifically designed substrates. The development of transition-metal-catalyzed reactions continues to be an active area of research with potential for future applications in this area. chim.itrsc.org

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Isoxazoles and Alkynes | Naphtho[2,1-d]isoxazoles | C-H activation and annulation | chim.it |

| Nickel (Ni) | 2,1-Benzisoxazoles and Organozinc reagents | Functionalized 2-aminophenones | Ring-opening transformation | acs.org |

| Rhodium (Rh) / Iridium (Ir) | Substituted Aromatics | Fused Heterocycles | C-H activation and cyclization | acs.org |

Aryne Chemistry Applications

Aryne chemistry has emerged as a powerful tool for the rapid construction of benzene-fused heterocycles. nih.gov The [3+2] cycloaddition reaction between an aryne and a 1,3-dipole is a particularly effective method for synthesizing 1,2-benzisoxazoles. nih.govorganic-chemistry.org In this approach, a highly reactive aryne intermediate is generated in situ, typically from an o-(trimethylsilyl)aryl triflate, and is trapped by a 1,3-dipole such as a nitrile oxide or a nitrone. nih.govnih.gov

The reaction of arynes with nitrile oxides, generated from chlorooximes, provides a direct and general route to a wide variety of functionalized 3-substituted 1,2-benzisoxazoles under mild conditions. nih.govorganic-chemistry.org Similarly, the 1,3-dipolar cycloaddition of arynes with nitrones affords substituted benzisoxazolines, which are closely related structures. nih.gov The versatility of this methodology allows for the introduction of various substituents onto the benzisoxazole core, making it highly applicable for creating a library of diverse compounds, including precursors for this compound. nih.gov

| Aryne Precursor | 1,3-Dipole Source | Product | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| o-(trimethylsilyl)aryl triflate | Hydroximoyl chlorides | 3-Substituted 1,2-benzisoxazoles | TBAF, THF, r.t. | 50-99% | thieme-connect.com |

| o-(trimethylsilyl)aryl triflate | Chlorooximes | 3,5,6-Trisubstituted 1,2-benzisoxazoles | CsF, MeCN | Good to Excellent | nih.gov |

| o-(trimethylsilyl)aryl triflate | Nitrones | Substituted Benzisoxazolines | Fluoride source | Excellent | nih.gov |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. For the synthesis of the 1,2-benzisoxazole core, microwave irradiation offers significant advantages over conventional heating methods. A notable application involves the cyclization of 2-hydroxyalkyl/aryl ketoximes. researchgate.netacgpubs.org

In a typical procedure, a mixture of the appropriate ketoxime, acetic anhydride, and a catalytic amount of a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) is subjected to microwave irradiation. acgpubs.org This method is remarkably efficient, yielding 3-substituted 1,2-benzisoxazoles in a matter of seconds to minutes, compared to the hours often required for conventional heating. researchgate.netacgpubs.org The use of ionic liquids as the reaction medium is also advantageous as they are recyclable, contributing to a greener process. researchgate.net

The synthesis of various 3-substituted 1,2-benzisoxazoles has been achieved with excellent yields, demonstrating the broad applicability of this method. acgpubs.org The significant reduction in reaction time and high yields make microwave-assisted synthesis a highly attractive methodology in medicinal chemistry and drug discovery. scispace.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Methyl-1,2-benzisoxazole

| Parameter | Conventional Method (without catalyst) | Microwave-Assisted Method (with [bmim]OH) | Reference |

|---|---|---|---|

| Reaction Time | Prolonged (hours) | 30-60 seconds | acgpubs.org |

| Yield | No desired product (oxime acetate formed) | 85-96% | researchgate.netacgpubs.org |

| Conditions | Conventional Heating | Microwave Irradiation (180W) | acgpubs.org |

Green Chemistry Approaches to Benzisoxazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several eco-friendly methods for the synthesis of benzisoxazole and related benzoxazole (B165842) scaffolds have been developed. These approaches often involve the use of benign solvents, recyclable catalysts, and energy-efficient conditions. jetir.org

Key green strategies include:

Water as a Solvent: Performing cyclization reactions in water instead of volatile organic compounds minimizes environmental impact. rsc.org

Alternative Solvents: Polyethylene glycol (PEG), particularly PEG-400, has been successfully used as a green, recyclable solvent for the synthesis of benzoxazole derivatives, often proceeding at mild temperatures and without the need for a catalyst. researchgate.net

Solvent-Free Conditions: The reaction of 2-aminophenol (B121084) derivatives with aldehydes can be conducted under solvent-free conditions using ultrasound irradiation and a recyclable magnetic nanoparticle-supported catalyst, leading to moderate to good yields of benzoxazoles. nih.gov

Benign Catalysts: Simple and inexpensive catalysts like ammonium (B1175870) chloride (NH4Cl) have been used to promote the condensation of 2-aminophenol with acids in ethanol, providing a straightforward and economically viable route to benzoxazole derivatives with high yields. jetir.org

These methodologies, while often demonstrated for the closely related benzoxazole system, highlight the potential for developing more sustainable synthetic routes toward 1,2-benzisoxazoles, aligning with the increasing demand for environmentally responsible chemical manufacturing. researchgate.netnih.gov

Chemical Modifications and Derivatization of this compound

The ester this compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds due to the reactivity of its α-methylene group and the susceptibility of the benzisoxazole ring to undergo rearrangements under specific conditions. psu.edu

Alkylation Reactions at the α-Methylene Carbon

The protons on the methylene (B1212753) carbon (the α-carbon) adjacent to the ester carbonyl group in this compound are acidic and can be removed by a strong base, such as sodium hydride (NaH), to form a resonance-stabilized enolate anion. psu.edubipublication.com This enolate is a potent nucleophile and readily participates in C-alkylation reactions with various electrophiles, such as alkyl halides. psu.edubipublication.com

For instance, the reaction of methyl 1,2-benzisoxazol-3-ylacetate with cyclohexyl iodide in the presence of NaH yields the corresponding α-cyclohexylated ester. psu.edu This alkylation is a fundamental C-C bond-forming reaction that allows for the introduction of diverse substituents at the α-position, significantly expanding the molecular diversity accessible from this starting material. bipublication.com

Halogenation Studies

The active methylene position of this compound can also be halogenated. The resulting α-halogenated esters are versatile intermediates for further synthetic transformations. Studies have reported the preparation of α-bromo and α-chloro esters of 1,2-benzisoxazol-3-ylacetic acid. psu.edu While specific reagents for the halogenation of this particular substrate are not detailed in the provided context, analogous reactions on similar active methylene compounds, such as benzofuran (B130515) ketones, utilize reagents like sulphuryl chloride for chlorination and bromine or phenyltrimethylammonium (B184261) tribromide (PTAT) for bromination. rsc.org

These halogenated esters (e.g., methyl 2-bromo-2-(1,2-benzisoxazol-3-yl)acetate) are key precursors that, instead of undergoing simple substitution, can dimerize upon treatment with a base like sodium hydride. psu.edu

Base-Induced Rearrangements and Transformations

The reaction of α-substituted methyl (1,2-benzisoxazol-3-yl)acetates with strong bases can lead to a variety of fascinating rearrangements and transformations, the outcome of which is highly dependent on the nature of the α-substituent. psu.edu A systematic study revealed five distinct reaction pathways:

Ring Contraction to 2H-Azirines: Occurs with electron-donating α-substituents (e.g., alkyl, phenylthio).

Ring Transformation to 3-Iminobenzofurans: Observed with dialkylamino α-substituents.

Dimerization: The primary pathway for α-halogenated esters.

No Reaction: Electron-withdrawing α-substituents (e.g., sulfinyl) often result in the recovery of the starting material under standard basic conditions.

C-S Bond Cleavage: A specific reaction for α-arylsulfinyl esters when treated with sodium methoxide (B1231860) in methanol (B129727). psu.edu

These transformations highlight the compound as a key intermediate for accessing a diverse range of other heterocyclic systems. psu.edu

Formation of Azirine and Benzofuran Derivatives

Among the most significant base-induced transformations is the formation of 2H-azirine and benzofuran derivatives.

Azirine Formation: When α-alkylated esters, such as methyl 2-cyclohexyl-2-(1,2-benzisoxazol-3-yl)acetate, are treated with a strong base like sodium hydride or potassium tert-butoxide, they undergo a ring contraction to yield methyl 2-cyclohexyl-3-(2-hydroxyphenyl)-2H-azirine-2-carboxylates. psu.edu This transformation is a novel example of a Neber-type rearrangement where a phenoxide acts as the leaving group. psu.edu 2H-azirines are highly strained, valuable synthetic intermediates used in various cycloaddition reactions. nih.gov

Benzofuran Formation: In cases where the α-substituent is a dialkylamino group, treatment with a base induces a ring transformation to afford 3-imino-2,3-dihydrobenzofurans. psu.edu This provides a direct route from the benzisoxazole scaffold to the benzofuran ring system, which is another privileged core structure in many biologically active compounds. oregonstate.eduunicatt.it

Table 2: Base-Induced Transformations of α-Substituted Methyl (1,2-Benzisoxazol-3-yl)acetates

| α-Substituent (R) | Base/Solvent | Major Product Type | Reference |

|---|---|---|---|

| Cyclohexyl | NaH / DMF | 2H-Azirine-2-carboxylate | psu.edu |

| Bromo or Chloro | NaH / DMF | Ethylenedicarboxylate (Dimer) | psu.edu |

| Dialkylamino | NaH / DMF | 3-Imino-2,3-dihydrobenzofuran | psu.edu |

| Phenylthio | NaH / DMF | 2H-Azirine-2-carboxylate | psu.edu |

| Arylsulfinyl | MeONa / MeOH | C-S Cleavage Product (Methyl arylsulphinate) | psu.edu |

Amidation and Esterification Reactions for Structural Diversity

The ester moiety of this compound is a versatile functional group that can be readily converted into a wide array of amides and other esters, thereby enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Amidation:

The direct amidation of this compound with various primary and secondary amines is a common strategy to introduce diverse substituents. This transformation is typically achieved by heating the methyl ester with the desired amine, often in a solvent such as methanol or ethanol. The reaction proceeds via a nucleophilic acyl substitution mechanism. While the reaction can be performed without a catalyst, the use of a base or the amine itself in excess can facilitate the reaction by deprotonating the incoming amine, increasing its nucleophilicity.

Alternatively, the parent carboxylic acid, 2-(1,2-benzisoxazol-3-yl)acetic acid, obtained from the hydrolysis of the methyl ester, is frequently used as the starting material for amidation. This approach involves the use of standard peptide coupling reagents to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.

A variety of amines can be employed in these reactions, leading to a library of 2-(1,2-benzisoxazol-3-yl)acetamides with different physicochemical properties.

Table 1: Examples of Amidation of 2-(1,2-benzisoxazol-3-yl)acetic acid Derivatives

| Amine Reactant | Coupling Reagent | Product |

| Alkylamine | EDC/HOBt | N-Alkyl-2-(1,2-benzisoxazol-3-yl)acetamide |

| Arylamine | DCC/DMAP | N-Aryl-2-(1,2-benzisoxazol-3-yl)acetamide |

| Amino Acid Ester | HATU | N-(2-(1,2-benzisoxazol-3-yl)acetyl)amino acid ester |

Esterification:

Transesterification of this compound with different alcohols allows for the synthesis of a range of corresponding esters. This reaction is typically catalyzed by either an acid or a base. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Base catalysts, such as sodium methoxide or sodium ethoxide, deprotonate the alcohol, increasing its nucleophilicity. The equilibrium of the reaction can be shifted towards the product by using an excess of the reactant alcohol or by removing the methanol byproduct.

Similar to amidation, the Fischer esterification of the parent carboxylic acid, 2-(1,2-benzisoxazol-3-yl)acetic acid, provides an alternative and widely used route to various esters. chemicalbook.comgoogle.comorgsyn.org This method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemicalbook.comgoogle.comorgsyn.org The reaction is reversible, and to drive it to completion, water is often removed as it is formed, for instance, by azeotropic distillation. chemicalbook.com

Table 2: Examples of Esterification of 2-(1,2-benzisoxazol-3-yl)acetic acid

| Alcohol Reactant | Catalyst | Product |

| Ethanol | H₂SO₄ | Ethyl 2-(1,2-benzisoxazol-3-yl)acetate |

| Propan-2-ol | p-TsOH | Isopropyl 2-(1,2-benzisoxazol-3-yl)acetate |

| Benzyl alcohol | HCl | Benzyl 2-(1,2-benzisoxazol-3-yl)acetate |

Glycine (B1666218) Spacer Introduction and its Synthetic Implications

The incorporation of a glycine spacer to the 2-(1,2-benzisoxazol-3-yl)acetyl moiety is a strategic modification often employed in medicinal chemistry. This flexible linker can influence the pharmacological properties of the parent molecule by altering its conformation, solubility, and ability to interact with biological targets. The introduction of a glycine spacer effectively extends the side chain at the 3-position of the benzisoxazole ring.

The synthesis of N-(2-(1,2-benzisoxazol-3-yl)acetyl)glycine is typically achieved by coupling 2-(1,2-benzisoxazol-3-yl)acetic acid with a glycine ester, such as glycine methyl ester or glycine ethyl ester, followed by hydrolysis of the resulting ester to afford the desired product. The coupling reaction is carried out using the standard peptide coupling methodologies described previously (e.g., EDC/HOBt, HATU).

The synthetic implications of introducing a glycine spacer are significant. The presence of the glycine unit provides an additional site for further functionalization. The carboxylic acid of the glycine moiety can be converted into amides, esters, or other functional groups, allowing for the attachment of various pharmacophores or targeting ligands. This strategy enables the creation of more complex and potentially more potent and selective drug candidates. The flexibility of the glycine spacer can also be crucial for optimizing the orientation of a terminal functional group to achieve optimal binding with a biological receptor. Research has shown that the length of a glycine spacer can play a critical role in the stability of nanostructures and the exposure of functional motifs in biomaterials. nih.gov

Spectroscopic Characterization and Structural Elucidation in Advanced Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For methyl 2-(1,2-benzisoxazol-3-yl)acetate, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons, respectively.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzisoxazole ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester group are observed.

The aromatic region generally displays complex multiplets for the four protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are influenced by their position relative to the isoxazole (B147169) ring fusion and the oxygen and nitrogen heteroatoms. The methylene protons adjacent to the benzisoxazole ring and the carbonyl group typically appear as a singlet, as they lack adjacent protons to couple with. The methyl ester protons also present as a sharp singlet further upfield.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.30 - 7.80 | Multiplet (m) | 4H |

| Methylene Protons (-CH₂-) | ~4.15 | Singlet (s) | 2H |

| Methyl Protons (-OCH₃) | ~3.75 | Singlet (s) | 3H |

| Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a count of unique carbon environments within the molecule. The spectrum for this compound will show distinct signals for each of the ten carbon atoms.

Key signals include the carbonyl carbon of the ester group, which is characteristically downfield, and the carbons of the benzisoxazole ring system. The chemical shifts of the aromatic carbons provide insight into the electronic environment created by the fused heterocyclic ring. The methylene carbon and the methyl ester carbon appear at the higher field end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~168 |

| Benzisoxazole Quaternary Carbon (C-3) | ~158 |

| Benzisoxazole Quaternary Carbon (C-3a) | ~121 |

| Benzisoxazole Quaternary Carbon (C-7a) | ~163 |

| Benzisoxazole Aromatic Carbons (C-4, C-5, C-6, C-7) | 110 - 135 |

| Methylene Carbon (-CH₂-) | ~35 |

| Methyl Carbon (-OCH₃) | ~52 |

| Note: These are predicted values; actual experimental values may differ. |

2D NMR Techniques for Complex Structure Assignment

While 1D NMR provides fundamental data, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous assignment of complex structures. A COSY spectrum would reveal correlations between coupled protons, particularly within the aromatic ring system, helping to assign specific protons like H-4, H-5, H-6, and H-7. An HMBC spectrum is crucial for connecting protons to carbons that are two or three bonds away. For instance, it would show correlations between the methylene protons and the C-3 and carbonyl carbons, as well as between the methyl protons and the carbonyl carbon, definitively confirming the connectivity of the acetate side chain to the benzisoxazole core.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₀H₉NO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This precise mass measurement is a critical step in confirming the identity of a synthesized compound. The expected exact mass can be calculated and compared to the experimental value, with a very small mass error providing strong evidence for the proposed structure.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight (Nominal) | 191 |

| Calculated Exact Mass [M+H]⁺ | 192.0655 |

| Observed Exact Mass [M+H]⁺ | Typically within ± 5 ppm of calculated value |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to observe the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

In the analysis of this compound, the protonated molecular ion [M+H]⁺ would be selected as the precursor. Collision-induced dissociation would likely lead to characteristic fragmentation pathways. researchgate.net Common fragmentation for related isoxazole structures includes the loss of small, stable molecules. Potential fragmentation pathways for this compound could involve:

Loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the bond between the methylene group and the benzisoxazole ring.

Ring-opening of the isoxazole moiety, followed by loss of fragments like CO or HCN, which is a common pattern in the fragmentation of heterocyclic systems. researchgate.net

Analyzing these specific fragment ions allows researchers to piece together the molecular structure, confirming the sequence and connectivity of the atoms.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different bonds. In the analysis of this compound, IR spectroscopy confirms the presence of key structural features, including the ester group and the benzisoxazole ring system.

The IR spectrum of this compound displays several distinct absorption bands. A strong absorption peak is typically observed in the range of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the saturated ester group. The presence of the C-O single bond stretching from the ester moiety is also confirmed by peaks in the 1200-1300 cm⁻¹ region. Furthermore, the vibrations associated with the benzisoxazole nucleus are evident, including the C=N stretching vibration, which typically appears around 1630-1650 cm⁻¹. Aromatic C=C stretching vibrations from the benzene ring are observed in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching can be seen above 3000 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| ~ 2950 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| 1735 - 1750 | C=O Stretch | Ester Carbonyl |

| ~ 1645 | C=N Stretch | Isoxazole Ring |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Ester |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would yield definitive proof of its structure. It would allow for the precise measurement of the planar benzisoxazole ring system and the conformation of the appended methyl acetate side chain relative to the ring. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. However, based on a review of publicly accessible scientific literature, detailed single-crystal X-ray diffraction data for the specific compound this compound has not been widely reported. While crystal structures for various derivatives and related benzisoxazole compounds exist, the specific crystallographic parameters for the title compound remain to be published.

Should such data become available, it would likely be presented in a table similar to the hypothetical one below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Formula Weight | 191.18 g/mol |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z (molecules per unit cell) | ? |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For this compound, these methods are essential for isolating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile organic compounds like this compound. In a typical reverse-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Impurities with different polarities will travel through the column at different rates, resulting in their separation from the main compound. A detector, commonly a UV-Vis detector set to a wavelength where the benzisoxazole ring absorbs strongly, measures the concentration of the compound and any impurities as they elute from the column. The purity is then calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Analysis of Aromatic Esters

| Parameter | Description |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 280 nm) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) is another separation technique, but it is best suited for volatile and thermally stable compounds. Given the molecular weight and structure of this compound, its volatility may be limited, potentially making HPLC a more suitable technique for routine purity analysis. However, GC, particularly when coupled with a mass spectrometer (GC-MS), can be used for its identification and to detect volatile impurities.

In a GC analysis, the sample is vaporized in a heated inlet and swept by an inert carrier gas (like helium or nitrogen) through a column containing a stationary phase. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. While specific GC methods for this compound are not extensively documented, a hypothetical method would involve a high-temperature capillary column and a temperature-programmed oven to ensure elution.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of reactions and to identify appropriate solvent systems for larger-scale column chromatography.

In the context of synthesizing this compound, TLC is used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber containing a shallow pool of a liquid mobile phase. The mobile phase travels up the plate by capillary action, and compounds separate based on their relative affinities for the stationary and mobile phases. Research indicates that a mixture of petroleum ether and ethyl acetate is an effective mobile phase for this compound. The separated spots are visualized, often under UV light.

Table 4: TLC System for Monitoring this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

Theoretical and Computational Chemistry of Methyl 2 1,2 Benzisoxazol 3 Yl Acetate

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular structure, stability, and electronic properties of compounds like Methyl 2-(1,2-benzisoxazol-3-yl)acetate. DFT methods, such as B3LYP, are used to model molecular geometries, vibrational frequencies, and electronic parameters with a high degree of accuracy. researchgate.net

DFT calculations are instrumental in predicting the electronic characteristics of the 1,2-benzisoxazole (B1199462) scaffold. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of a molecule. For instance, a DFT study on related benzoxazole (B165842) derivatives showed that a smaller HOMO-LUMO gap (e.g., 3.80 eV for one derivative) suggests higher chemical reactivity. nih.gov Such calculations for this compound would involve determining the energies of these orbitals to predict its stability and sites prone to electrophilic or nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) analysis, another DFT-based method, maps the charge distribution on the molecule's surface, identifying regions for non-covalent interactions. nih.gov For the 1,2-benzisoxazole ring, these calculations can highlight the electronegative nitrogen and oxygen atoms as likely sites for hydrogen bonding and other intermolecular interactions. Theoretical calculations on benzoisoxazole derivatives have been successfully correlated with experimental NMR data, showing high correlation coefficients (R² > 0.97) and validating the accuracy of the computed electronic structures. researchgate.net

Table 1: Illustrative Comparison of Experimental vs. DFT Calculated Data for a Benzisoxazole Derivative (Note: Data is for a related benzoisoxazole derivative, not the subject compound, to illustrate the application of DFT.)

| Parameter | Method | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Proton (¹H) NMR Signals | DFT/B3LYP/6-311+G(d,p) | 0.9769 | researchgate.net |

| Carbon (¹³C) NMR Signals | DFT/B3LYP/6-311+G(d,p) | 0.9972 | researchgate.net |

The acetic acid ester side chain in this compound allows for rotational freedom, leading to multiple possible conformations (conformers). Understanding the conformational preferences and the energy landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific low-energy conformation to fit into a receptor's binding site.

Quantum chemical calculations can map the potential energy surface of the molecule by systematically rotating its flexible bonds. For example, a study on 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a related heterocyclic system, used DFT to identify three stable conformers with very similar energies (relative energies of ~0.6 to 3.0 kJ/mol). core.ac.uk A similar analysis for this compound would reveal its most stable conformers in the gas phase and in different solvents, providing insights into its structural dynamics. High-temperature shock-tube experiments combined with transition-state theory calculations on the parent 1,2-benzisoxazole have been used to explore complex potential energy surfaces leading to isomerization, demonstrating that the molecule isomerizes completely before it fragments. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are central to rational drug design. sphinxsai.com

Molecular docking simulations place a ligand into the binding site of a protein to predict its preferred orientation and interaction mode. For derivatives of the 1,2-benzisoxazole scaffold, docking studies have identified key interactions responsible for their biological activities. For instance, docking of benzisoxazole derivatives into the dopamine (B1211576) D2 receptor, a target for antipsychotic drugs, revealed important interactions with amino acid residues like GLU43, ASP150, and SER151. oaji.net Similarly, studies of benzisoxazole inhibitors targeting the Hsp90 chaperone protein showed that these compounds bind in the ATP binding pocket, interacting with Asp93. nih.gov

For this compound, a docking study would involve selecting a potential protein target and modeling the interactions. The ester group and the benzisoxazole ring would be analyzed for their potential to form hydrogen bonds, π-stacking, and hydrophobic interactions with the protein's active site residues.

Table 2: Examples of Protein Targets and Key Interactions for 1,2-Benzisoxazole Derivatives from Docking Studies (Note: This table presents data for various derivatives of the 1,2-benzisoxazole scaffold to illustrate the method's application.)

| Derivative Class | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| Substituted 3-(piperidinyl)-1,2-benzisoxazoles | Dopamine D2 Receptor | GLU43, ASP150, SER151 | oaji.net |

| 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives | COX-2 / Thromboxane | Not specified | sphinxsai.com |

| General Benzisoxazole Derivatives | Hsp90 | Asp93 | nih.gov |

| Benzisoxazole-triazole hybrids | p38α MAP kinase | MET 109 | nih.gov |

Beyond just the mode of interaction, docking programs estimate the binding affinity, often as a "docking score" or free energy of binding (ΔG), which helps rank potential drug candidates. nih.gov A lower binding energy generally suggests a more stable ligand-protein complex. For a series of 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives, docking scores were used to predict their potential as potent inhibitors of COX-2 and thromboxane. sphinxsai.com

Predicting the binding affinity of this compound would require docking it against various potential targets. The resulting binding energies would provide a theoretical estimation of its inhibitory potential against those proteins. Advanced methods like molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, offering a more dynamic and accurate picture of the binding stability and conformational changes. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. oaji.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.

For the 1,2-benzisoxazole class, QSAR studies have been successfully applied. In a study of 48 substituted benzisoxazoles with antipsychotic activity, a 3D-QSAR model was developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. oaji.net This model achieved good internal (q² = 0.76) and external (Pred_r² = 0.68) predictive power, indicating its reliability. oaji.net Such models generate contour maps that visualize which regions of the molecule should be modified to enhance activity. For example, analysis of isoxazole (B147169) derivatives targeting the Farnesoid X Receptor (FXR) showed that hydrophobic groups at one position and electronegative groups at another were crucial for agonistic activity. mdpi.com

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. Molecular descriptors for each compound—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—would be calculated. A statistical model would then be built to correlate these descriptors with activity, enabling the prediction of the activity of this compound and guiding the design of more potent analogs.

Table 3: Statistical Parameters from a 3D-QSAR Study on Antipsychotic 1,2-Benzisoxazole Derivatives

| Parameter | Value | Description | Reference |

|---|---|---|---|

| q² (Cross-validated r²) | 0.7600 | Measures the internal predictive ability of the model. | oaji.net |

| r² (Non-cross-validated r²) | Not specified | Measures the goodness of fit of the model. | oaji.net |

| Pred_r² | 0.6833 | Measures the predictive power for an external test set. | oaji.net |

| F-test | Not specified | Indicates the statistical significance of the model. | oaji.net |

Development of Predictive Models for Biological Activity

There are currently no published studies detailing the development of predictive models, such as QSAR, for the biological activity of this compound. Research on other benzisoxazole derivatives has explored their potential as antipsychotic and other therapeutic agents, often employing computational models to correlate structural features with biological function. However, these models are specific to the training sets of compounds used and cannot be extrapolated to predict the activity of this compound without dedicated experimental and computational validation.

In Silico ADME/Tox Predictions

Specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological predictions for this compound are not available in the reviewed scientific literature. While various computational tools and models exist for predicting these properties, their application and the resulting data for this particular compound have not been published. General predictions for the benzisoxazole class of compounds may exist, but they lack the specificity required for a detailed and accurate assessment of this compound.

Biological and Pharmacological Research Applications Mechanistic Focus

Modulation of Neurological Pathways and Receptor Interactions

The 1,2-benzisoxazole (B1199462) scaffold is integral to numerous centrally acting agents, including those with anticonvulsant, antipsychotic, and potential anxiolytic properties. nih.govresearchgate.net Its versatility allows for interaction with a range of neurological targets, leading to complex pharmacological profiles.

Anticonvulsant Mechanisms

The anticonvulsant properties of 1,2-benzisoxazole derivatives are well-documented, with the antiepileptic drug (AED) zonisamide (B549257) serving as a prime example. medscape.comchim.it The mechanisms of action for compounds based on this scaffold are primarily centered on the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability. epilepsysociety.org.uk

The principal anticonvulsant mechanism involves the blockade of voltage-gated sodium channels. medscape.comepilepsysociety.org.uknih.gov By binding to these channels, the drugs reduce the repetitive firing of neurons that characterizes seizure activity. medscape.com This action is frequency-dependent, meaning the blockade is more pronounced in neurons that are firing rapidly, a hallmark of an epileptic focus. This helps to limit the development of maximal seizure activity and prevent its spread. medscape.com

In addition to sodium channel modulation, some benzisoxazole derivatives also affect T-type calcium channels. medscape.comnih.gov The blockade of these channels further contributes to the stabilization of neuronal membranes and prevents the excessive neuronal depolarization that can trigger a seizure. Research on related compounds, such as 3-sulfamoylmethyl-1,2-benzisoxazole, has demonstrated a potent ability to suppress maximal seizures induced by electrical and chemical means in preclinical models. nih.gov Electroencephalographic (EEG) studies suggest that these compounds suppress the epileptogenic focus activity directly within the cortex and block the propagation of seizure activity to subcortical structures.

Table 1: Anticonvulsant Mechanisms of Action for Benzisoxazole-Related Drugs

| Drug/Compound Class | Primary Mechanism of Action | Secondary Mechanism(s) | Reference |

|---|---|---|---|

| Zonisamide | Blockade of voltage-gated sodium channels | Inhibition of T-type calcium channels | medscape.com |

| 3-Sulfamoylmethyl-1,2-benzisoxazole | Suppression of cortical seizure propagation | Not specified | nih.gov |

| General AEDs (e.g., Phenytoin, Carbamazepine) | Blockade of voltage-gated sodium channels | Inhibition of glutamate (B1630785) release | nih.gov |

Anxiolytic and Antidepressant Activities

While the 1,2-benzisoxazole scaffold is most famous for its use in antipsychotic and anticonvulsant drugs, research suggests its derivatives may also possess anxiolytic and antidepressant potential. nih.govnih.gov This activity is often linked to the modulation of key neurotransmitter systems involved in mood and anxiety regulation.

The antidepressant effects of some compounds related to this class are hypothesized to stem from the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov Specifically, derivatives of the structural isomer 2,1-benzisoxazole have been identified as potent inhibitors of MAO-B, which primarily metabolizes dopamine (B1211576). nih.gov The inhibition of MAO-A, on the other hand, increases levels of serotonin and norepinephrine, a mechanism central to the monoamine hypothesis of depression. nih.gov While these findings are for a structural isomer, they highlight the potential of the benzisoxazole core to serve as a scaffold for developing MAO inhibitors.

Furthermore, the interaction of benzisoxazole derivatives with serotonin receptors, which are critical targets for anxiolytic and antidepressant drugs, supports their potential role in treating mood and anxiety disorders. nih.govresearchgate.net

Effects on Neurotransmitter Systems

A significant body of research has established that 1,2-benzisoxazole derivatives can exert profound effects on major neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. nih.gov Atypical antipsychotics like risperidone (B510) and iloperidone (B1671726), which contain the 1,2-benzisoxazole moiety, function as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. nih.govnih.gov This dual-receptor blockade is a hallmark of second-generation antipsychotics.

The affinity for various serotonin receptor subtypes is a key feature of this compound class. Derivatives have been developed that show high affinity for 5-HT4 and 5-HT6 receptors, which are implicated in cognitive processes. nih.govresearchgate.net For instance, pharmacomodulation studies have produced benzisoxazole compounds with nanomolar affinity for 5-HT4 receptors, a target being investigated for the treatment of Alzheimer's disease. nih.gov The ability to fine-tune the structure to target specific receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) allows for the development of agents with tailored pharmacological profiles, potentially for treating schizophrenia or depression. researchgate.netnih.gov

The interaction with the dopamine system is equally important. Besides the D2 receptor antagonism central to antipsychotic action, derivatives have been explored for their affinity to other dopamine receptor subtypes like D1 and D3. nih.gov This modulation of multiple neurotransmitter receptors underlies the broad therapeutic utility of the benzisoxazole scaffold in treating complex CNS disorders.

Polypharmacology and Privileged Structure Concepts

The 1,2-benzisoxazole ring is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This term describes a molecular scaffold that is capable of binding to multiple, diverse biological targets with high affinity. The wide range of pharmacological activities associated with benzisoxazole derivatives—spanning anticonvulsant, antipsychotic, antimicrobial, and anti-inflammatory effects—is a testament to its privileged nature. nih.govresearchgate.netnih.gov

This scaffold forms the core of small molecules that can be chemically modified to create ligands for a wide array of proteins, including G-protein coupled receptors (GPCRs) and ion channels. nih.gov The clinical success of benzisoxazole-containing drugs such as zonisamide (for epilepsy) and risperidone, paliperidone, and iloperidone (for schizophrenia and mood disorders) demonstrates the successful application of this concept. nih.gov

Polypharmacology, the ability of a single drug to act on multiple targets, is a direct consequence of using a privileged structure. This approach is particularly beneficial in treating complex diseases like CNS disorders, where multiple pathways are often dysregulated. The 1,2-benzisoxazole scaffold provides a robust framework for designing such multi-target agents. nih.gov

Antimicrobial Research and Mechanisms

Beyond the central nervous system, the 1,2-benzisoxazole scaffold has emerged as a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria, including multi-drug resistant strains. nih.govuri.edu

Antibacterial Activity and Target Identification

Research has identified potent antibacterial activity in 1,2-benzisoxazole derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govresearchgate.net One notable example is the naturally occurring compound 3,6-dihydroxy-1,2-benzisoxazole, which exhibits significant antibiotic activity against the opportunistic pathogen Acinetobacter baumannii, including carbapenem-resistant strains. nih.govuri.edu

Mechanistic studies on 3,6-dihydroxy-1,2-benzisoxazole suggest a novel mode of action. Its antibacterial effect can be reversed by the addition of 4-hydroxybenzoate (B8730719) (4-HB), indicating that the compound likely interferes with a metabolic pathway involving this intermediate. nih.govuri.edu Molecular modeling has implicated two potential enzyme targets in A. baumannii:

Chorismate pyruvate-lyase (CPL): An enzyme that produces 4-HB.

4-hydroxybenzoate octaprenyltransferase (UbiA): An enzyme that utilizes 4-HB in the ubiquinone biosynthesis pathway. nih.govuri.edu

Inhibition of these targets disrupts essential metabolic functions, leading to bacterial growth inhibition. Other research has identified different mechanisms for other benzisoxazole derivatives. A series of compounds with a spiropyrimidine-trione architecture fused to a benzisoxazole scaffold were found to act as bacterial type-II topoisomerase inhibitors (DNA gyrase and topoisomerase IV), a validated target for broad-spectrum antibiotics. nih.gov

Table 2: Antibacterial Activity of Selected Benzisoxazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR) | Inhibition of Chorismate pyruvate-lyase and/or 4-HB octaprenyltransferase | nih.govuri.edu |

| Spiropyrimidine-trione-benzisoxazoles | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase and Topoisomerase IV | nih.gov |

| Unsubstituted Phenyl Benzisoxazole | E. coli, K. pneumoniae, S. typhi, B. subtilis | Not specified | nih.gov |

| Piperidine conjugated benzisoxazoles | E. coli, K. pneumoniae, S. typhi, B. subtilis | Not specified | researchgate.net |

Antifungal Properties

The investigation of benzisoxazole analogues has extended to their potential as antifungal agents. Studies on structurally related seleno-organic compounds, specifically benzisoselenazolones, have demonstrated notable efficacy in suppressing the growth of pathogenic fungi. These findings suggest a promising avenue for developing new antifungal treatments based on the isoxazole (B147169) framework.

One study investigated the antimicrobial activity of several seleno-organic compounds, finding that derivatives of benzisoselenazolone were effective against certain fungal strains. nih.gov The compound 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, an analogue of Ebselen, showed strong inhibition of Saccharomyces cerevisiae and Candida albicans. nih.gov Ebselen itself and 2-acetyl-1,2-benzisoselenazol-3(2H)-one also caused significant growth inhibition of Saccharomyces cerevisiae. nih.gov

Table 1: Antifungal Activity of Benzisoselenazolone Derivatives

| Compound | Fungal Strain | Activity Level |

|---|---|---|

| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | Saccharomyces cerevisiae sigma 127-8b | Strong Inhibition |

| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | Candida albicans 258 | Strong Inhibition |

| Ebselen | Saccharomyces cerevisiae sigma 127-8b | Strong Inhibition |

| 2-acetyl-1,2-benzisoselenazol-3(2H)-one | Saccharomyces cerevisiae sigma 127-8b | Strong Inhibition |

Mechanisms of Action against Microbial Strains

Research into the antimicrobial mechanisms of the 1,2-benzisoxazole scaffold has identified specific biochemical pathways that these compounds may disrupt. A naturally occurring derivative, 3,6-dihydroxy-1,2-benzisoxazole, has been identified as a potent antibiotic against the multi-drug resistant bacterium Acinetobacter baumannii. nih.gov

The mechanism of this antibacterial activity appears to be linked to the metabolic pathway of 4-hydroxybenzoate (4-HB). nih.gov Studies have shown that the antibacterial effects of the benzisoxazole derivative on A. baumannii can be reversed by supplementing the growth medium with 4-HB. nih.gov This suggests that the compound may act as a competitive inhibitor in pathways involving 4-HB. Molecular modeling and pathway analysis implicate two potential enzyme targets: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase. nih.gov These enzymes are crucial for the biosynthesis of ubiquinone, a vital component of the electron transport chain. By mimicking 4-HB, the benzisoxazole compound may block the active site of these enzymes or be improperly processed, thereby hindering ubiquinone production and disrupting cellular respiration. nih.gov

Anticancer and Antiproliferative Activity

The 1,2-benzisoxazole moiety is a key structural component in the design of novel anticancer agents. Derivatives incorporating this heterocycle have demonstrated significant antiproliferative effects in various cancer models. nih.gov

In Vitro Cytotoxicity and Cell Line Studies

Significant research has focused on synthesizing and evaluating 1,2-benzisoxazole derivatives for their cytotoxic effects against cancer cell lines. In one study, a series of compounds was created by attaching a 1,2,3-triazole moiety to the third position of the 1,2-benzisoxazole ring. nih.gov These novel compounds were tested for their antiproliferative effects against human acute myeloid leukemia (AML) cells. nih.gov

Among the synthesized compounds, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) was identified as the most potent agent. nih.gov It exhibited a half-maximal inhibitory concentration (IC50) of 2 µM against MV4-11 cells. nih.gov Further studies showed that PTB selectively induced cytotoxicity in various AML cell lines, including MOLM13 and MOLM14, while showing less effect on normal bone marrow cells. nih.gov

Table 2: In Vitro Cytotoxicity of Lead Compound PTB

| Compound | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 | Acute Myeloid Leukemia | 2 µM |

| PTB | MOLM13 | Acute Myeloid Leukemia | Cytotoxic |

| PTB | MOLM14 | Acute Myeloid Leukemia | Cytotoxic |

Mechanisms of Apoptosis Induction

The antiproliferative activity of 1,2-benzisoxazole derivatives is often mediated through the induction of apoptosis, or programmed cell death. The lead compound PTB was found to induce cytotoxicity in AML cells by increasing apoptosis, as demonstrated by flow cytometry and Annexin-V staining, which detected a significant sub-G1 cell population at submicromolar concentrations. nih.gov

Further investigation into the molecular mechanism suggested that histone deacetylases (HDACs) are a potential protein target for these compounds. nih.gov In silico modeling predicted this interaction, and subsequent analysis confirmed that the compounds could induce p21 and tubulin acetylation, which are downstream effects of HDAC inhibition. nih.gov HDAC inhibitors are a known class of anticancer agents that can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells.

Prodrug Strategies and Bioreductive Activation

In drug development, a prodrug strategy is often employed to improve the pharmacokinetic or pharmacodynamic properties of a compound. A prodrug is an inactive or less active molecule that is converted into the active drug within the body through metabolic processes. This approach can be used to enhance factors like membrane permeability, which is crucial for oral absorption. nih.gov Key factors influencing a drug's ability to cross cellular membranes via passive diffusion include its polarity, molecular weight, and lipophilicity. nih.gov Prodrug design often involves modifying the active compound, for instance by adding an ester group, to make it more lipophilic, thereby facilitating its passage across the lipid-rich cell membranes. nih.gov While specific prodrug strategies for Methyl 2-(1,2-benzisoxazol-3-yl)acetate are not detailed in the reviewed literature, the modification of core scaffolds like 1,2-benzisoxazole to optimize drug delivery is a common and relevant strategy in medicinal chemistry.

Anti-inflammatory Pathways

The 1,2-benzisoxazole scaffold and related heterocyclic systems are also explored for their anti-inflammatory potential. While direct studies on this compound's anti-inflammatory action are limited, research on analogous structures provides insight into potential mechanisms. For example, derivatives of 2H-1,4-benzoxazin-3(4H)-one, a related heterocycle, have been shown to possess potent anti-inflammatory properties in microglial cells. nih.gov

These compounds were found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation. nih.gov Mechanistically, they were shown to downregulate the expression of key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, some of these derivatives were found to modulate the Nrf2-HO-1 signaling pathway, an important cellular defense mechanism against oxidative stress and inflammation. nih.gov These findings highlight that heterocyclic compounds structurally related to benzisoxazoles can exert anti-inflammatory effects by targeting critical inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators

The anti-inflammatory potential of the benzisoxazole scaffold has been a subject of scientific investigation. While direct studies on this compound are not extensively documented in the available research, investigations into related derivatives provide insight into the anti-inflammatory capacity of this chemical class. For instance, a review of the medicinal chemistry of benzisoxazole highlights that derivatives featuring an electron-withdrawing nitro group exhibit good anti-inflammatory activity. nih.gov

Further studies on structurally related compounds, such as (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives, have demonstrated notable anti-nociceptive and anti-inflammatory effects. nih.gov Specifically, certain morpholine (B109124) and pyrrolidine (B122466) acetamide (B32628) derivatives of benzoxazolone showed potent activity. nih.gov This suggests that the acetic acid moiety attached to a benzisoxazole-type core is a viable structural motif for engaging with inflammatory pathways. The mechanism for related compounds often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX). ekb.eg

Metabolic Disorder Research (Excluding Dosage/Administration)

Derivatives of the 1,2-benzisoxazole structure have been explored for their potential in managing metabolic disorders, particularly through mechanisms like Dipeptidyl Peptidase-IV (DPP-IV) inhibition and the prevention of glycation.

Anti-diabetic and DPP-IV Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion. mdpi.com The 1,2-benzisoxazole scaffold has been utilized in the design of DPP-IV inhibitors.

In a study focused on creating dual-action agents, various 1,2-benzisoxazole-3-acetamide (B1267419) derivatives were synthesized and evaluated for their ability to inhibit DPP-IV. While the target compound, this compound, was not directly tested, the study provides valuable structure-activity relationship data for closely related acetamides. The research indicated that the introduction of a glycine (B1666218) spacer between the benzisoxazole core and other functionalities led to moderate DPP-IV inhibitory activity in certain compounds.

| Compound | Modifications | DPP-IV Inhibitory Activity |

|---|---|---|

| Derivative 11a | 1,2-benzisoxazole acetamide with glycine spacer | Moderate |

| Derivative 11c | 1,2-benzisoxazole acetamide with glycine spacer | Moderate |

| Other Acetamide Derivatives (9a-d, 11b, 11d-e) | With and without glycine spacer | Inactive at tested concentrations (25-200µM) |

Anti-glycation Properties

Advanced glycation end-products (AGEs) are implicated in the complications of diabetes, and inhibiting their formation is a key research objective. The benzisoxazole scaffold has shown potential as an anti-glycation agent. nih.gov A review on the diverse biological activities of benzisoxazole derivatives notes their promising anti-glycation properties. researchgate.net Research into various nitrogen-containing heterocyclic compounds has identified the benzisoxazole core as a valuable component in designing molecules that can interfere with the glycation process. researchgate.net

Other Investigated Biological Activities

The utility of the 1,2-benzisoxazole acetic acid framework extends beyond medicinal applications into areas such as agricultural science.

Herbicidal Activities

Research has demonstrated that derivatives of 1,2-benzisoxazole-3-acetic acid possess significant herbicidal properties. The parent acid itself is reported to be a type of heteroauxin, exhibiting auxin-like activities that can influence plant growth. tandfonline.com

A comprehensive study on 1,2-benzisoxazole-3-acetamide derivatives revealed excellent herbicidal activities in paddy field conditions. tandfonline.com The research highlighted that combining the 1,2-benzisoxazole-3-acetic acid moiety with an α,α-dimethylbenzylamino group in a single molecule resulted in potent herbicidal effects. tandfonline.com One of the most effective compounds identified was N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide. tandfonline.comoup.com The activity of several derivatives against specific weed species is detailed below.

| Compound Name | Target Weed | Activity Level (at 500 g/ha) |

|---|---|---|

| N-(α,α-dimethylbenzyl)-1,2-benzisoxazole-3-acetamide | Barnyard grass (E. oryzicola) | Completely inhibited |

| N-(α,α-dimethylbenzyl)-1,2-benzisoxazole-3-acetamide | Flatsedge (C. difformis) | Completely inhibited |

| N-(α,α-dimethylbenzyl)-5-chloro-1,2-benzisoxazole-3-acetamide | Barnyard grass (E. oryzicola) | Completely inhibited |

| N-(α,α-dimethylbenzyl)-5-chloro-1,2-benzisoxazole-3-acetamide | Flatsedge (C. difformis) | Completely inhibited |

| N-(α-ethyl-α-methylbenzyl)-1,2-benzisoxazole-3-acetamide | Barnyard grass (E. oryzicola) | Completely inhibited |

| N-(α-ethyl-α-methylbenzyl)-1,2-benzisoxazole-3-acetamide | Flatsedge (C. difformis) | Completely inhibited |

Antimalarial Activity

The search for new antimalarial agents is a global health priority. While various heterocyclic scaffolds are under investigation, specific research on the antimalarial activity of this compound or its direct acetic acid and acetamide derivatives is not prominent in the reviewed literature. Studies in this therapeutic area have tended to focus on other related heterocyclic systems, such as benzimidazoles and benzothiazoles, which have shown some promise against Plasmodium falciparum. nih.govnih.gov Although the broader isoxazole class is featured in some complex antimalarial compounds, there is a lack of specific data to report on the direct antimalarial potential of this compound.

Anti-cholinergic Activity

A comprehensive review of scientific literature and chemical databases reveals no specific research detailing the anti-cholinergic activity of this compound. While the broader class of benzisoxazole derivatives has been a subject of extensive pharmacological research for a variety of biological targets, including cholinesterases, specific studies measuring the direct anti-cholinergic effects of this particular compound are not publicly available.

Therefore, no data tables or detailed research findings on the anti-cholinergic properties of this compound can be provided at this time. Further experimental investigation would be required to determine if this compound exhibits any activity at cholinergic receptors.

Structure Activity Relationship Sar Studies and Lead Optimization

Influence of Substituents on Biological Activity

The biological profile of 1,2-benzisoxazole (B1199462) derivatives can be significantly altered by the introduction of various substituents on the benzisoxazole ring system and its side chains.

The introduction of halogen atoms, particularly at the 5-position of the benzisoxazole ring, has been shown to modulate the biological activity of these compounds. Research on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed that adding a halogen to the 5-position led to an increase in both anticonvulsant activity and neurotoxicity. nih.govnih.gov Specifically, fluorine substitution can have a profound impact on the pharmacokinetic properties of a drug, affecting its distribution, metabolism, and clearance. nih.gov This is exemplified by the development of several fluorinated 1,2-benzisoxazole derivatives used in treating various diseases. nih.gov

Table 1: Effect of Halogenation on 1,2-Benzisoxazole Derivatives

| Substitution Position | Effect on Activity | Effect on Neurotoxicity |

|---|

The group attached to the methylene (B1212753) bridge at the 3-position of the 1,2-benzisoxazole ring is a key determinant of activity. In studies of 3-substituted derivatives, modifications at this position are central to their anticonvulsant properties. For instance, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives showed that substitutions on the sulfamoyl group resulted in decreased activity. nih.gov The activity observed in monoalkylated compounds at this position may be a result of biotransformation. nih.gov The orientation of the side chain, such as the methoxycarbonylmethyl group, relative to the fused ring system is also a significant structural feature. nih.gov